Dispiro[3.0.35.14]nonane-7-carboxylic acid
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Overview
Description
Dispiro[3.0.35.14]nonane-7-carboxylic acid is a bicyclic compound that has garnered significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by its intricate molecular architecture, which includes two spiro-connected rings and a carboxylic acid functional group. Its distinct structure offers opportunities for innovative studies in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.0.35.14]nonane-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro-connected rings. The carboxylic acid group is then introduced through oxidation reactions or other functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate efficient production. Advanced purification techniques like chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Dispiro[3.0.35.14]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction can produce alcohols.
Scientific Research Applications
Dispiro[3.0.35.14]nonane-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Its unique structure makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for drug discovery and development, particularly in designing molecules with specific biological targets.
Medicine: Research into its therapeutic potential includes exploring its use as a lead compound for developing new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dispiro[3.0.35.14]nonane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. The spirocyclic structure may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Dispiro[3.0.35.14]nonane-9-carboxylic acid: Another spirocyclic compound with a similar structure but differing in the position of the carboxylic acid group.
Spiro[3.3]heptane derivatives: Compounds with a simpler spirocyclic structure that can be compared to Dispiro[3.0.35.14]nonane-7-carboxylic acid in terms of reactivity and applications.
Uniqueness: this compound stands out due to its complex bicyclic structure, which offers unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
dispiro[3.0.35.14]nonane-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8(12)7-4-10(5-7)6-9(10)2-1-3-9/h7H,1-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFYECYBFDSLJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC23CC(C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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